Ethyl 2-[(2-(2-thienyl)benzimidazol)-6-yl]-4-methylthiazole-5-carboxylate
Description
Ethyl 2-[(2-(2-thienyl)benzimidazol)-6-yl]-4-methylthiazole-5-carboxylate is a heterocyclic compound featuring a benzimidazole core fused with a thienyl group at the 2-position and linked to a 4-methylthiazole-5-carboxylate moiety.
Properties
IUPAC Name |
ethyl 4-methyl-2-(2-thiophen-2-yl-3H-benzimidazol-5-yl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c1-3-23-18(22)15-10(2)19-17(25-15)11-6-7-12-13(9-11)21-16(20-12)14-5-4-8-24-14/h4-9H,3H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZXOGSAZWZEIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC3=C(C=C2)N=C(N3)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(2-(2-thienyl)benzimidazol)-6-yl]-4-methylthiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the implications for future drug development.
- Molecular Formula : C₁₈H₁₅N₃O₂S₂
- Molecular Weight : 357.46 g/mol
- CAS Number : 1965304-77-1
Synthesis
The compound is synthesized through a multi-step process involving the reaction of thiazole and benzimidazole derivatives. The synthesis typically includes:
- Formation of the thiazole ring.
- Introduction of the benzimidazole moiety.
- Esterification to yield the final product.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of thiazole-benzimidazole hybrids, including this compound. The compound demonstrated moderate to high activity against various bacterial and fungal strains.
| Microorganism | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Candida albicans | High |
| Pseudomonas aeruginosa | Moderate |
The agar disc diffusion method was employed to assess these activities, comparing results against standard antibiotics like ciprofloxacin and antifungals such as itraconazole .
Antitubercular Activity
In a related study, compounds incorporating thiazole structures exhibited promising antitubercular activity against Mycobacterium tuberculosis strains. The compounds showed significant inhibition rates, indicating their potential as lead structures for further development in tuberculosis treatment .
Cytotoxicity Studies
Cytotoxicity assays against various cancer cell lines revealed that compounds with similar structural motifs to this compound possess significant anti-cancer properties. For example, certain thiazoles demonstrated IC50 values less than that of doxorubicin, suggesting a strong potential for therapeutic use in oncology .
The proposed mechanisms of action for the biological activities include:
- Inhibition of DNA synthesis : Thiazole and benzimidazole derivatives may interfere with nucleic acid synthesis in microbial cells.
- Protein interaction : Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts, affecting their function .
Case Studies
- Antimicrobial Efficacy : A study conducted by Dinçel et al. evaluated a series of thiazolidinone derivatives showing that modifications in substituents significantly influenced their antimicrobial efficacy, highlighting the importance of structural optimization .
- Antitubercular Potential : Another research focused on the activity of thiazole derivatives against Mycobacterium tuberculosis, identifying several candidates with high inhibition rates that could lead to novel treatments for tuberculosis .
Comparison with Similar Compounds
Structural Analogs from Similarity Data ()
The following table summarizes compounds with high structural similarity to the target molecule, based on molecular fingerprinting or substructure matching:
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 6-Methoxy-2-(p-tolyl)benzo[d]thiazole | 10205-71-7 | 0.93 | Replaces benzimidazole-thienyl with benzo[d]thiazole; methoxy and p-tolyl substituents instead of methylthiazole-ester |
| 4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline | 883-93-2 | 0.84 | Substitutes benzimidazole with benzo[d]thiazole; dimethylaniline group at position 4 |
| Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 103440-65-9 | 0.69 | Retains thiazole-ester core but replaces benzimidazole-thienyl with a 4-hydroxyphenyl group |
Key Observations :
Pharmacopeial Thiazole Derivatives ()
Compounds such as Thiazol-5-ylmethyl carbamates (e.g., PF 43(1) entries) share the thiazole core but feature extended peptidomimetic backbones. For example:
- In contrast, the target compound’s benzimidazole-thienyl system may favor interactions with planar biological targets (e.g., DNA or kinases) .
Thienyl-Containing Compounds ()
- Rotigotine (CAS 99755-59-6) contains a 2-thienylethylamino group but lacks heterocyclic fusion. Its dopamine agonist activity underscores the pharmacological relevance of thienyl moieties in neurotransmitter mimicry, a property that could be explored in the target compound .
- Fluorinated sulfonyl compounds (e.g., 89863-64-9 in ) demonstrate the versatility of thienyl groups in conferring chemical stability, though their fluorinated chains diverge significantly from the target’s ester-functionalized thiazole .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-[(2-(2-thienyl)benzimidazol)-6-yl]-4-methylthiazole-5-carboxylate?
- Methodological Answer : The compound can be synthesized via condensation reactions. For instance, refluxing intermediates (e.g., substituted benzaldehydes or thiophene derivatives) with precursors like 4-amino-triazoles or thiazole carboxylates in ethanol/acetic acid, followed by solvent evaporation and crystallization . Key steps include controlling reaction time (4–24 hours) and using catalysts like anhydrous K₂CO₃ for alkylation or cyclization. Purity is enhanced via recrystallization from ethanol or ethyl acetate.
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR/FTIR : Assign peaks for thiophene (δ 6.8–7.5 ppm in ¹H NMR), benzimidazole (NH stretch ~3400 cm⁻¹), and ester carbonyl (C=O stretch ~1700 cm⁻¹).
- X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve molecular geometry, bond angles, and packing interactions .
- Elemental analysis : Validate empirical formulas (e.g., C, H, N, S content within ±0.3% deviation) .
Q. What are common impurities or byproducts during synthesis?
- Methodological Answer : Byproducts may include unreacted intermediates (e.g., ethyl 4-methylthiazole-5-carboxylate) or isomers due to incomplete cyclization. Monitor via HPLC with a C18 column (acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane). For example, Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a known analog that may co-elute .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against targets like kinases or MAO enzymes. Use DFT calculations (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potentials. Compare with analogs (e.g., thiazolidin-4-ones) known for MAO inhibition . Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements).
Q. What strategies resolve contradictions in spectral or bioactivity data?
- Methodological Answer :
- Spectral conflicts : Re-examine sample purity via DSC (melting point consistency) or HRMS. For crystallographic disagreements, check for twinning or disorder using SHELXL’s TWIN/BASF commands .
- Bioactivity variability : Use statistical tools (e.g., ANOVA) to assess assay reproducibility. Cross-validate with orthogonal assays (e.g., fluorescence-based vs. radiometric for enzyme inhibition) .
Q. How to optimize reaction yields for scale-up without compromising stereoselectivity?
- Methodological Answer :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of aromatic intermediates.
- Catalyst optimization : Transition from K₂CO₃ to phase-transfer catalysts (e.g., TBAB) for biphasic reactions.
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 hours to 1–2 hours) while maintaining >95% enantiomeric excess .
Q. What are the compound’s stability profiles under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
